molecular formula C5H8N2O4S3 B14332646 3-Methyl-2,5-thiophenedisulfonamide CAS No. 104096-20-0

3-Methyl-2,5-thiophenedisulfonamide

Cat. No.: B14332646
CAS No.: 104096-20-0
M. Wt: 256.3 g/mol
InChI Key: NTNGVSKXRZHHOA-UHFFFAOYSA-N
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Description

3-Methyl-2,5-thiophenedisulfonamide is an organic compound with the molecular formula C5H8N2O4S3. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-thiophenedisulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved using amines under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-thiophenedisulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

3-Methyl-2,5-thiophenedisulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-thiophenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2,5-thiophenedisulfonamide include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of sulfonamide groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

104096-20-0

Molecular Formula

C5H8N2O4S3

Molecular Weight

256.3 g/mol

IUPAC Name

3-methylthiophene-2,5-disulfonamide

InChI

InChI=1S/C5H8N2O4S3/c1-3-2-4(13(6,8)9)12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11)

InChI Key

NTNGVSKXRZHHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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